molecular formula C20H18N2O3S B2781018 (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide CAS No. 1331424-59-9

(E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide

Cat. No.: B2781018
CAS No.: 1331424-59-9
M. Wt: 366.44
InChI Key: SBCQUGZNYDIZDU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acrylamide derivative featuring a furan-2-yl group and a thiophen-2-ylmethylamino moiety. Its structure combines two heterocyclic systems (furan and thiophene), which are known to enhance electronic properties and bioactivity in medicinal chemistry. The acrylamide backbone facilitates hydrogen bonding and interactions with biological targets, making it a candidate for therapeutic applications such as anti-inflammatory or anticancer agents.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(10-9-17-3-1-11-25-17)22-16-7-5-15(6-8-16)13-20(24)21-14-18-4-2-12-26-18/h1-12H,13-14H2,(H,21,24)(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCQUGZNYDIZDU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide is a synthetic compound with potential biological activity. Its unique structure, which includes a furan ring and a thiophene moiety, suggests various pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

The molecular formula of the compound is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S, with a molecular weight of 366.44 g/mol. The structure features a furan ring, a thiophene group, and an acrylamide linkage, which are key to its biological interactions.

PropertyValue
Molecular FormulaC20H18N2O3S
Molecular Weight366.44 g/mol
CAS Number1331424-59-9

The biological activity of (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to immunosuppressive effects, making it a candidate for autoimmune disease treatments .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene and furan compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide against pathogens such as Klebsiella pneumoniae has been noted with minimum inhibitory concentrations (MICs) around 15.6 µg/mL .
  • Antioxidant Properties : Compounds with similar structures have been identified as possessing antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings

A variety of studies have explored the biological activities of compounds structurally similar to (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide. Key findings include:

Case Studies

  • Immunosuppressive Activity :
    • A study demonstrated that related compounds effectively inhibited cell proliferation in lymphocytes, suggesting potential use in treating conditions like rheumatoid arthritis and psoriasis .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its development as an antimicrobial agent .
  • Antioxidant Activity :
    • Research indicated that similar compounds could scavenge free radicals effectively, providing a basis for their use in preventing oxidative damage in cells .

Scientific Research Applications

Biological Activities

The unique structure of (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide suggests several promising applications in biological research:

1. Enzyme Inhibition

  • The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to immunosuppressive effects, making this compound a candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

2. Antimicrobial Activity

  • Preliminary studies have indicated that derivatives containing thiophene and furan structures exhibit antimicrobial properties. Specifically, this compound has shown activity against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) around 15.6 µg/mL, indicating its potential use in developing new antibiotics.

3. Antioxidant Properties

  • Compounds with similar structural features have demonstrated antioxidant capabilities, which could protect against oxidative stress-related diseases such as cancer and neurodegenerative disorders. This property may enhance the therapeutic profile of the compound in various health contexts.

Research Findings

Numerous studies have investigated the biological activities associated with compounds similar to (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide:

Case Studies:

Immunosuppressive Activity:

  • A study highlighted the efficacy of DHODH inhibitors in reducing T-cell proliferation, suggesting that this compound could be beneficial in managing conditions characterized by excessive immune responses .

Antimicrobial Efficacy:

  • Research demonstrated that compounds with furan and thiophene derivatives exhibited significant antibacterial activity against various pathogens, supporting the hypothesis that (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide could serve as a lead compound in antibiotic development .

Antioxidant Activity:

  • Investigations into the antioxidant properties of structurally related compounds revealed their ability to scavenge free radicals effectively, thereby mitigating oxidative damage in cellular models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related acrylamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Structural Features Biological Activity Synthesis Method
(E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide Furan-2-yl, thiophen-2-ylmethylamino, acrylamide backbone Hypothesized anti-inflammatory/anticancer activity (based on analogs) Likely involves condensation of acryloyl chloride with amino-substituted aryl
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Thien-2-yl, nitro group, dual acrylamide chains Not explicitly stated; likely evaluated for chemotherapeutic potential Oxazolone intermediate reacted with n-propylamine
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) Naphthalene, sulfonyl, fluorophenyl Antimicrobial, anticancer, antioxidant (tested in vitro) Column chromatography (CH2Cl2/MeOH), crystallization in 2-propanol
3-(4-hydroxy-3-methoxy phenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (2) Methoxyphenyl, hydroxyphenyl, acrylamide Anti-inflammatory (IC50 = 17.00 ± 1.11 μM) Isolated from plant extracts; chromatographic purification
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, hydroxyphenyl, thiophene Antioxidant (DPPH assay), anti-inflammatory (carrageenan-induced edema) Knoevenagel condensation, ethanol reflux
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate Furan-2-yl, thiophene, ester group Not explicitly stated; structural analog for electronic/steric studies Ethanol reflux, oxazolone intermediate

Key Findings:

Structural Features: The target compound uniquely combines furan and thiophene heterocycles, which may enhance π-π stacking and binding affinity compared to single-heterocycle analogs (e.g., ) .

Biological Activity :

  • Compound 2 () demonstrated superior anti-inflammatory activity (IC50 ~17 μM) compared to the target compound’s hypothetical performance, likely due to its methoxy and hydroxy substituents .
  • Sulfonyl-containing analogs () showed broad-spectrum antimicrobial activity, suggesting that the target compound’s thiophene group might similarly modulate microbial targets .

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to (reflux with ethanol), though purification may require advanced chromatography due to its complex substituents . Cyanoacrylamides () employ Knoevenagel condensation, a method adaptable to the target compound if modified with appropriate aldehydes .

Research Implications

The structural versatility of acrylamide derivatives allows for tailored modifications to optimize bioactivity. Future studies on the target compound should:

  • Compare its electronic properties (e.g., via DFT calculations) with to assess the impact of dual heterocycles .
  • Explore co-crystallization studies (using SHELX programs, as in ) to resolve its 3D conformation and binding modes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with coupling a furan-containing acryloyl chloride to a thiophene-functionalized amine intermediate. Critical steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Thiophene-aminoethylphenyl intermediate synthesis : Reductive amination between 4-(2-oxoethyl)aniline and thiophen-2-ylmethylamine, using NaBH₃CN or other reducing agents in methanol .
  • Optimization : Control temperature (0–25°C), pH (~7–8), and reaction time (12–24 hrs). Monitor purity via TLC and confirm structure with NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize this compound’s molecular structure and purity?

  • Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of acrylamide via coupling constants J = 12–16 Hz) .
  • Mass spectrometry : HRMS (ESI-TOF) for exact mass validation (expected MW: ~396.4 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What are the primary functional groups influencing its reactivity?

  • Answer : Key groups include:

  • Acrylamide moiety : Susceptible to hydrolysis under acidic/basic conditions; reacts with nucleophiles (e.g., thiols in Michael additions) .
  • Furan/thiophene rings : Participate in π-π stacking and electrophilic substitution (e.g., halogenation) .
  • Secondary amine (NH) : Engages in hydrogen bonding and coordination chemistry .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases) via π-stacking (furan/thiophene) and hydrogen bonding (acrylamide NH) .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.2), blood-brain barrier permeability (low), and CYP450 inhibition .
  • Example : A PASS prediction indicated potential kinase inhibition (Pa = 0.78) and anti-inflammatory activity (Pa = 0.65) .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Answer : Discrepancies often arise from:

  • Purity differences : Impurities >5% can skew IC₅₀ values; always validate via HPLC .
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content alters protein binding. Standardize protocols (e.g., MTT assay at 37°C, 5% CO₂) .
  • Structural analogs : Compare with derivatives (e.g., replacing thiophene with furan) to isolate substituent effects .

Q. What strategies improve stability during in vitro assays?

  • Answer :

  • Solubility enhancement : Use DMSO stock solutions (<0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Light sensitivity : Store in amber vials; acrylamide derivatives degrade under UV light .
  • pH control : Buffers (PBS, pH 7.4) prevent hydrolysis of the acrylamide group .

Methodological Notes

  • Synthesis Reproducibility : Replicate reactions in triplicate; report yields as mean ± SD .
  • Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.